3-Fluoro-4-(trifluoromethyl)phenacyl bromide
Overview
Description
3-Fluoro-4-(trifluoromethyl)phenacyl bromide is an organic compound with the molecular formula C9H5BrF4O. It is a derivative of phenacyl bromide, where the phenyl ring is substituted with a fluoro group at the 3-position and a trifluoromethyl group at the 4-position. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(trifluoromethyl)phenacyl bromide typically involves the bromination of 3-fluoro-4-(trifluoromethyl)acetophenone. The reaction is carried out using bromine or a brominating agent such as phosphorus tribromide (PBr3) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Major Products
Nucleophilic Substitution: Products include substituted phenacyl derivatives.
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols and alkanes.
Scientific Research Applications
3-Fluoro-4-(trifluoromethyl)phenacyl bromide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(trifluoromethyl)phenacyl bromide involves its reactivity towards nucleophiles. The electron-withdrawing effects of the fluoro and trifluoromethyl groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce functional groups into the phenacyl framework .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-(trifluoromethyl)benzyl bromide
- 2-Fluoro-3-(trifluoromethyl)benzyl bromide
- 4-Chloro-3-(trifluoromethoxy)benzyl bromide
- 3-Fluoro-4-nitrobenzyl bromide
Uniqueness
3-Fluoro-4-(trifluoromethyl)phenacyl bromide is unique due to the presence of both fluoro and trifluoromethyl groups on the phenyl ring. These substituents impart distinct electronic properties, making the compound highly reactive and versatile in various chemical reactions. The combination of these groups also enhances the compound’s stability and resistance to degradation .
Properties
IUPAC Name |
2-bromo-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O/c10-4-8(15)5-1-2-6(7(11)3-5)9(12,13)14/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USBBZWYHNIANDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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